

An In-depth Technical Guide to 2-(2-chloroethoxy)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-chloroethoxy)acetic Acid

Cat. No.: B114566

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of **2-(2-chloroethoxy)acetic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Molecular Structure and Properties

2-(2-chloroethoxy)acetic acid is a chemical compound with the molecular formula C₄H₇ClO₃. [1][2][3] The structure consists of an acetic acid moiety connected to a 2-chloroethyl group via an ether linkage. It is a colorless to light yellow liquid or brown crystal, soluble in water and organic solvents like alcohol and ether.[3][4] This compound serves as an important intermediate in the synthesis of various pharmaceuticals, notably as a precursor for the antihistamine cetirizine.[4]

The canonical SMILES representation of the molecule is C(CCl)OCC(=O)O.[3]

Physicochemical and Quantitative Data

The key quantitative properties of **2-(2-chloroethoxy)acetic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	2-(2-chloroethoxy)acetic acid	[2]
CAS Number	14869-41-1	[1] [2]
Molecular Formula	C4H7ClO3	[1] [2] [3]
Molecular Weight	138.55 g/mol	[1] [2]
Density	1.326 g/mL	[4]
Boiling Point	130-132 °C (at 5 mmHg)	[4]
Water Solubility	150 g/L (at 25 °C)	[3]
InChI Key	MHXJETVNZPUVEN- UHFFFAOYSA-N	[5]
SMILES	O=C(O)COCCCC	[1] [2]

Experimental Protocols: Synthesis

A documented method for synthesizing **2-(2-chloroethoxy)acetic acid** involves the direct oxidation of 2-chloroethoxyethanol.[\[4\]](#) This approach is noted for its simplicity, use of readily available and inexpensive raw materials, and adherence to principles of green chemistry by using water as a solvent.[\[4\]](#)

Objective: To synthesize **2-(2-chloroethoxy)acetic acid** via the oxidation of 2-chloroethoxyethanol.

Materials:

- Starting Material: 2-chloroethoxyethanol
- Oxidizing Agent: Nitric acid (HNO₃)
- Solvent: Water (H₂O)

Methodology:

- The synthesis begins with 2-chloroethoxyethanol as the starting raw material.[4]
- Water is utilized as the solvent for the reaction.[4]
- Nitric acid is introduced directly into the solution as the oxidizing agent. The molar consumption of nitric acid is typically 1 to 5 times the molar amount of the starting 2-chloroethoxyethanol.[4]
- The nitric acid efficiently oxidizes the alcohol group of the 2-chloroethoxyethanol to a carboxylic acid, yielding the final product, **2-(2-chloroethoxy)acetic acid**.[4]
- The procedure is characterized by a straightforward operation and simple post-reaction workup.[4]

This synthesis pathway provides a high-yield and environmentally friendly alternative to older methods that often produce numerous by-products that are difficult to remove.[4]

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **2-(2-chloroethoxy)acetic acid** as described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-(2-chloroethoxy)acetic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2-(2-Chloroethoxy)acetic acid 95.00% | CAS: 14869-41-1 | AChemBlock [achemblock.com]
- 3. Page loading... [guidechem.com]
- 4. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
- 5. 14869-41-1|2-(2-Chloroethoxy)acetic acid| Ambeed [ambeed.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-chloroethoxy)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114566#2-2-chloroethoxy-acetic-acid-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com